In-Depth Technical Guide: 4-Aminooxan-4-yl Acetic Acid tert-Butyl Ester in Peptidomimetics and Drug Discovery
In-Depth Technical Guide: 4-Aminooxan-4-yl Acetic Acid tert-Butyl Ester in Peptidomimetics and Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: tert-Butyl 2-(4-aminooxan-4-yl)acetate (CAS: 1888969-01-4)
Executive Summary
As a Senior Application Scientist specializing in peptide engineering, I frequently encounter the limitations of natural α-peptides in clinical applications—namely, their rapid proteolytic degradation and lack of conformational stability. To overcome these barriers, modern drug discovery heavily relies on the strategic incorporation of non-canonical, conformationally constrained building blocks.
4-Aminooxan-4-yl acetic acid tert-butyl ester (CAS 1888969-01-4) is a highly specialized β-amino acid derivative designed specifically for this purpose. By embedding the β-carbon within a tetrahydropyran (oxane) ring, this building block restricts the rotational freedom of the peptide backbone, inducing predictable secondary structures (such as 14-helices) while simultaneously conferring robust resistance to enzymatic cleavage. This whitepaper details the structural rationale, mechanistic advantages, and validated synthetic protocols for integrating this molecule into advanced peptidomimetic workflows.
Structural & Physicochemical Profiling
The utility of 4-aminooxan-4-yl acetic acid tert-butyl ester lies in its unique topological constraints. The molecule is a β,β-disubstituted β-amino acid where the β-carbon is the C4 quaternary center of an oxane ring.
Quantitative Chemical Identity
| Property | Value |
| Chemical Name | tert-Butyl 2-(4-aminooxan-4-yl)acetate |
| CAS Registry Number | 1888969-01-4 |
| Molecular Formula | C₁₁H₂₁NO₃ |
| Molecular Weight | 215.29 g/mol |
| Backbone Classification | Conformationally constrained β-amino acid |
| C-Terminal Protection | tert-Butyl (tBu) ester (Acid-labile) |
| Ring System | Tetrahydropyran (Oxane) |
Data supported by commercial chemical validation standards , .
The Causality of Structural Features
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The Oxane Ring: Unlike carbocyclic analogs (e.g., cyclohexane), the oxygen heteroatom in the oxane ring significantly improves the aqueous solubility of the resulting peptide. Furthermore, it acts as a potential hydrogen-bond acceptor, which can be leveraged to stabilize specific intramolecular interactions or enhance target-receptor affinity.
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The Quaternary β-Carbon: The geminal disubstitution at the β-carbon severely restricts the
and dihedral angles. This entropic pre-organization reduces the energy penalty required for the peptide to adopt its bioactive conformation. -
tert-Butyl Ester Protection: The t-butyl group provides orthogonal protection compatible with standard Fmoc solid-phase peptide synthesis (SPPS) or solution-phase workflows, allowing the selective coupling of the free amine while keeping the C-terminus masked until global acidic cleavage is desired.
Mechanistic Insights: Conformational Restriction
The transition from natural peptides to peptidomimetics is driven by the need to optimize pharmacokinetics. Natural α-peptides are highly flexible, leading to off-target binding, and are rapidly cleaved by proteases.
When 4-aminooxan-4-yl acetic acid is incorporated into a sequence, the extra methylene group (characteristic of β-amino acids) prevents the peptide bond from fitting into the active sites of standard proteolytic enzymes. Moreover, the steric bulk of the oxane ring forces the backbone into a rigidified state. Literature extensively demonstrates that such constrained cyclic β-amino acids act as powerful helix or turn inducers, guiding the oligomer into stable 14-helix architectures even in short sequences , .
Design logic: Overcoming peptide limitations via oxane-constrained β-amino acid integration.
Synthetic Workflows & Protocols
Working with 4-aminooxan-4-yl acetic acid tert-butyl ester presents a specific synthetic challenge: the amine is located on a highly sterically hindered quaternary carbon . Standard coupling reagents (like DCC or EDC) often fail or result in sluggish kinetics and low yields. As an application scientist, I mandate the use of highly reactive uronium/aminium salts (e.g., HATU) combined with a strong, non-nucleophilic base (DIPEA) to overcome this activation energy barrier.
Protocol 1: Amide Bond Formation (Solution-Phase Coupling)
This self-validating protocol ensures complete acylation of the hindered oxane amine.
Reagents:
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tert-Butyl 2-(4-aminooxan-4-yl)acetate (1.0 eq)
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Fmoc-Protected Amino Acid Partner (1.2 eq)
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HATU (1.2 eq)
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N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
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Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
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Pre-activation: Dissolve the Fmoc-AA-OH (1.2 eq) and HATU (1.2 eq) in anhydrous DMF (approx. 0.1 M concentration). Add DIPEA (2.5 eq).
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Causality Check: Allow the mixture to stir for 5 minutes. Why? This pre-activation generates the highly reactive O-At ester intermediate, which is crucial for attacking the sterically shielded amine of the oxane ring.
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Coupling: Add tert-Butyl 2-(4-aminooxan-4-yl)acetate (1.0 eq) to the activated mixture.
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Incubation: Stir the reaction under an inert nitrogen atmosphere at room temperature for 12 to 24 hours. The extended time compensates for the steric hindrance at the quaternary center.
-
Validation: Monitor reaction completion via LC-MS. Look for the disappearance of the starting amine mass (
) and the appearance of the coupled product mass.
Protocol 2: tert-Butyl Ester Deprotection
To elongate the peptide from the C-terminus, the t-butyl ester must be removed. This is achieved via acidolytic cleavage.
Reagents:
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Trifluoroacetic Acid (TFA)
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Dichloromethane (DCM)
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Triisopropylsilane (TIPS)
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Ultrapure Water
Step-by-Step Methodology:
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Cocktail Preparation: Prepare a cleavage cocktail of TFA/DCM/TIPS/H₂O in a 47.5 : 47.5 : 2.5 : 2.5 (v/v) ratio.
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Causality Check: Why TIPS and Water? TFA cleavage of the t-butyl ester generates highly reactive t-butyl cations. If left unchecked, these cations will alkylate electron-rich side chains (e.g., Trp, Tyr, Met). TIPS and water act as carbocation scavengers, ensuring the integrity of the peptide sequence.
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Cleavage: Dissolve the intermediate peptide in the cleavage cocktail (approx. 10 mL per gram of peptide). Stir at room temperature for 2 hours.
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Isolation: Evaporate the volatiles under a gentle stream of nitrogen. Precipitate the resulting free carboxylic acid by adding dropwise to ice-cold diethyl ether. Centrifuge and dry the pellet under a vacuum.
Experimental workflow for coupling and deprotecting the oxane-based β-amino acid.
Analytical Validation Strategies
To ensure the trustworthiness of the synthesized peptidomimetic, rigorous analytical validation is required:
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LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the exact mass of the coupled intermediates and the successful removal of the t-butyl group (
Da corresponding to the loss of isobutylene). -
2D-NMR (NOESY/ROESY): Once the oligomer is synthesized, 2D-NMR is critical. The constrained oxane ring will dictate the spatial arrangement of adjacent protons. Cross-peaks between the amide protons (
to ) will confirm the induction of the desired helical fold (e.g., 14-helix) driven by the β-amino acid constraint.
References
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Gellman, S. H., et al. "β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study." Organic & Biomolecular Chemistry (2023). Available at:[Link]
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Hruby, V. J., et al. "Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands." Current Medicinal Chemistry (2004). Available at:[Link]
